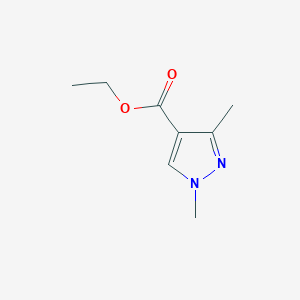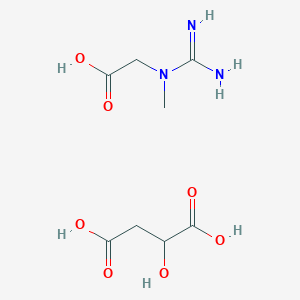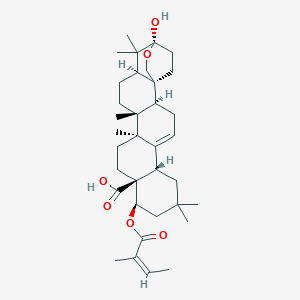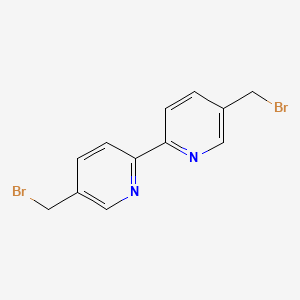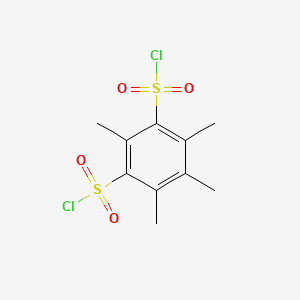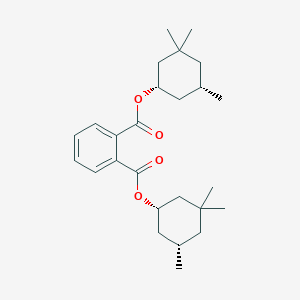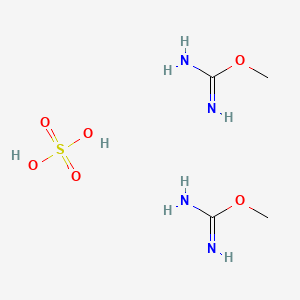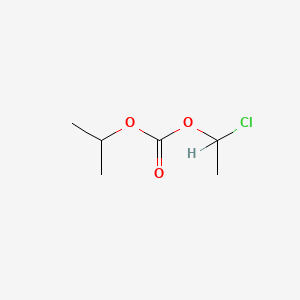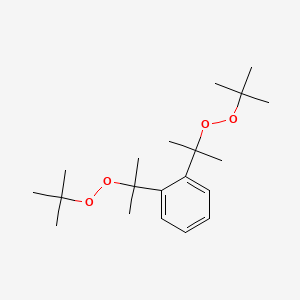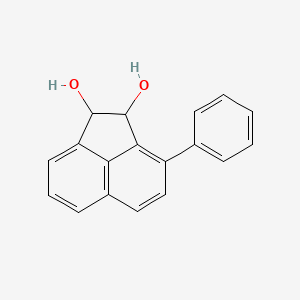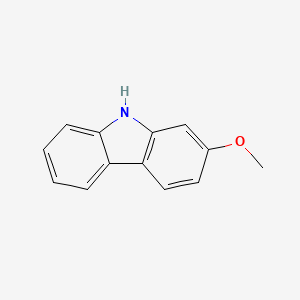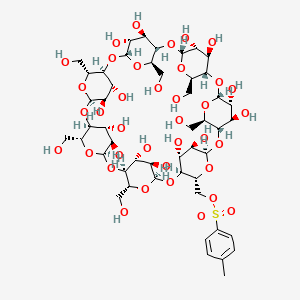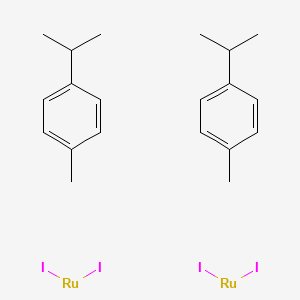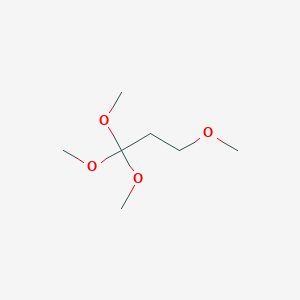
1,1,1,3-Tetramethoxypropane
Vue d'ensemble
Description
1,1,1,3-Tetramethoxypropane is an organic compound with the formula CH2(CH(OCH3)2)2 . It is a colorless liquid and is a protected form of malondialdehyde, a usefully reactive reagent that has poor storage properties .
Synthesis Analysis
The synthesis of 1,1,1,3-Tetramethoxypropane involves the reaction of isopropyl vinyl ether with trimethoxymethane . The reaction solution is held at -15°C, and 81.8 g (0.95 mol) of isopropyl vinyl ether is added over 5 hours. The solution is then aged for 2 hours .Molecular Structure Analysis
The molecular formula of 1,1,1,3-Tetramethoxypropane is C7H16O4 . Its average mass is 164.199 Da and its monoisotopic mass is 164.104858 Da .Chemical Reactions Analysis
1,1,1,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . This reaction is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates .Physical And Chemical Properties Analysis
1,1,1,3-Tetramethoxypropane has a boiling point of 183 °C and a density of 0.997 g/mL at 25 °C . It is immiscible with water and is sensitive to moisture . It has a refractive index of 1.407 at 20°C .Applications De Recherche Scientifique
Plasma Polymerized Thin Films
1,1,1,3-Tetramethoxypropane (PPTMP) is utilized in the preparation of plasma-polymerized thin films. These films, characterized by their optical properties, have been studied for their aging effects. The research shows that the aging of PPTMP thin films affects their structural and optical properties, indicating potential applications in materials science (Afroze & Bhuiyan, 2013).
Synthesis of Ethers and Esters
1,1,1,3-Tetramethoxypropane is involved in the synthesis of various chemical compounds. It reacts with 1,2-dimethoxyethylene and acetic acid to form ethers and esters, demonstrating its versatility in organic synthesis (Shostakovskii, Kuznetsov, & Tse-min, 1962).
Infrared and Ultraviolet-visible Spectroscopy
Studies on PPTMP thin films using infrared and ultraviolet-visible spectroscopy reveal significant details about their chemical structure. The formation of conjugation along with C=O bonds and the red shift in maximum absorption wavelength highlight its potential in spectroscopic analysis and materials science (Afroze & Bhuiyan, 2011).
Stereoselective Transacetalization
1,1,1,3-Tetramethoxypropane is used in stereoselective transacetalization processes. This application is significant in producing 2,5-disubstituted-1,3-dioxanes, which are valuable in organic chemistry and potentially in pharmaceutical research (Bi, Zhao, Wang, & Peng, 2000).
Polymerization Studies
PPTMP plays a role in polymerization studies, particularly in understanding the polymerization of malonyldialdehyde (MDA) formed after its hydrolysis. This research contributes to the understanding of polymer science and the analysis of complex polymerization processes (Gutteridge, 1975).
Radical Ions in Photochemistry
1,1,1,3-Tetramethoxypropane is studied in the context of radical ions and their role in photochemical reactions. This research provides insights into the electron transfer processes and carbon-carbon bond cleavage in radical cations, which is relevant in photochemistry and materials science (Okamoto & Arnold, 1985).
Safety And Hazards
1,1,1,3-Tetramethoxypropane is a combustible liquid and is classified as a flammable liquid and vapor . It has a hazard statement of H226 and precautionary statements including P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 . It should be stored in a well-ventilated place and kept cool .
Propriétés
IUPAC Name |
1,1,1,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFYRJIHPBMDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448327 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetramethoxypropane | |
CAS RN |
77197-59-2 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



